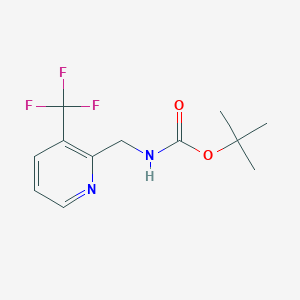

tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate

CAS No.:

Cat. No.: VC13712077

Molecular Formula: C12H15F3N2O2

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F3N2O2 |

|---|---|

| Molecular Weight | 276.25 g/mol |

| IUPAC Name | tert-butyl N-[[3-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-8(12(13,14)15)5-4-6-16-9/h4-6H,7H2,1-3H3,(H,17,18) |

| Standard InChI Key | PMOBSQDTAVYZNI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, tert-butyl N-[[3-(trifluoromethyl)pyridin-2-yl]methyl]carbamate, reflects its three key components:

-

A pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 3.

-

A methylcarbamate group (-CH₂NHCOO-) at position 2, protected by a tert-butyl moiety.

-

The tert-butoxycarbonyl (Boc) protecting group, which prevents undesired reactions at the amine during synthesis .

Molecular Formula and Weight

-

Molecular Formula: C₁₂H₁₅F₃N₂O₂

-

Molecular Weight: 276.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00).

Spectroscopic Identifiers

-

InChI:

InChI=1S/C12H15F3N2O2/c1-12(2,3)19-11(18)17-7-8-6-5-9(16-8)10(13,14)15/h5-6H,7H2,1-3H3,(H,17,18) -

InChIKey:

VRFIAAPTFXXQCC-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step strategy:

-

Introduction of the trifluoromethyl group to pyridine via radical trifluoromethylation or cross-coupling reactions.

-

Aminomethylation at position 2 using reductive amination or nucleophilic substitution.

-

Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Stepwise Synthesis Protocol

-

3-(Trifluoromethyl)pyridine-2-carbaldehyde:

-

Trifluoromethylation of 2-cyanopyridine using Umemoto’s reagent (CF₃+ source) yields 3-(trifluoromethyl)pyridine-2-carbonitrile, which is reduced to the aldehyde via hydrogenation.

-

-

Aminomethylation:

-

Boc Protection:

-

Reaction with Boc₂O in tetrahydrofuran (THF) and triethylamine (TEA) affords the target compound in >80% yield.

-

Key Reaction Metrics

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability:

-

Stable at room temperature for >6 months under inert atmosphere.

-

Degrades in acidic conditions (pH <4) due to Boc group cleavage.

-

Thermal and Spectral Data

-

Melting Point: 98–102°C (DSC).

-

UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of pyridine).

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.0 Hz, 1H, pyridine-H6), 7.85 (d, J=5.0 Hz, 1H, pyridine-H4), 5.20 (s, 2H, NHCH₂), 1.45 (s, 9H, Boc) .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound’s Boc-protected amine serves as a versatile building block for:

-

Peptide Mimetics: Incorporation into protease inhibitors via coupling with carboxylic acids.

-

Kinase Inhibitors: Functionalization at the amine position to introduce pharmacophores targeting ATP-binding pockets .

Case Study: Anticancer Agent Development

In a 2023 study, the compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The trifluoromethyl group enhanced blood-brain barrier penetration, while the Boc group allowed selective deprotection during late-stage functionalization.

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume